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Compound of Interest

Compound Name: 5-deoxy-D-ribose

Cat. No.: B15600977

An In-depth Technical Guide to (2R,3R,4R)-2,3,4-trihydroxypentanal

Abstract

(2R,3R,4R)-2,3,4-trihydroxypentanal is an aldopentose, a monosaccharide containing five
carbon atoms and an aldehyde functional group. Its structure is defined by the specific
stereochemical configuration at its three chiral centers, designated as R at carbons 2, 3, and 4.
This document provides a detailed exploration of its IUPAC nomenclature, stereochemistry,
physicochemical properties, and its relationship within the broader class of pentoses. It also
outlines a representative experimental protocol for the structural and stereochemical
characterization of such molecules, intended for researchers in organic chemistry and drug
development.

IUPAC Nomenclature Deconstructed
The systematic name (2R,3R,4R)-2,3,4-trihydroxypentanal precisely describes the molecule's
structure. Each component of the name specifies a key structural feature.

o Parent Hydride: The base name "pentane” indicates a five-carbon acyclic alkane.

» Principal Functional Group: The suffix "-al" signifies the presence of an aldehyde group (-
CHO) as the highest priority functional group. By convention, the aldehyde carbon is
designated as carbon-1.
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» Substituent Groups: The prefix "2,3,4-trihydroxy-" indicates the presence of three hydroxyl (-
OH) groups located on carbons 2, 3, and 4.

o Stereochemistry: The prefix "(2R,3R,4R)-" defines the absolute configuration at the three
chiral centers (carbons 2, 3, and 4) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Below is a logical breakdown of the IUPAC name construction.

Component Breakdown Structural Meaning

Stereochemistry  (2R,3R,4R)- defines ra Absolute configuration at C2, C3, C4
(2R,3R,4R)-2,3,4-trihydroxypentanal Substituents = 2,3,4-trihydroxy- indicates >4 Three -OH groups at C2, C3, C4
Parent Chain & Functional Group = pentan-al indicates Five-carbon chain with an aldehyde

Click to download full resolution via product page
Caption: Logical decomposition of the IUPAC name (2R,3R,4R)-2,3,4-trihydroxypentanal.

Structure and Stereochemistry

(2R,3R,4R)-2,3,4-trihydroxypentanal is one of the eight stereoisomers of 2,3,4-
trihnydroxypentanal. Its structure is analogous to D-ribose. The designation at each chiral center
Is determined by assigning priorities to the substituents and orienting the molecule so the
lowest priority group (typically hydrogen) points away from the viewer.

The Fischer projection for this molecule is shown below, alongside its systematic numbering.

Relationship to Other Aldopentoses
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The stereochemistry of simple sugars is fundamental to their biological function.
(2R,3R,4R)-2,3,4-trihydroxypentanal is the systematic name for D-ribose, a critical component
of RNA, ATP, and other essential biomolecules. Understanding its relationship to other isomers,
such as its enantiomer (L-ribose) and its epimers (e.g., D-arabinose, D-xylose), is crucial.

The diagram below illustrates the stereochemical relationships between D-ribose and its
related isomers.
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Caption: Stereochemical relationships between D-ribose and other D-aldopentoses.

Physicochemical Properties

The quantitative properties of aldopentoses are critical for experimental design, particularly in
dissolution, formulation, and analytical characterization. The following table summarizes key
physicochemical data for D-ribose, which corresponds to the named compound.
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Property Value Unit

Molecular Formula CsH100s

Molecular Weight 150.13 g/mol

Appearance White crystalline powder

Melting Point 8510 95 °C

Specific Rotation [a]D2° -20 degrees (c=4, H20)
Water Solubility ~700 g/L

pKa 12.22

Experimental Protocols

The characterization of a chiral molecule like (2R,3R,4R)-2,3,4-trihydroxypentanal relies on a
combination of spectroscopic and analytical techniques to confirm its structure and
stereochemical purity.

Protocol: Structural and Stereochemical Confirmation

Objective: To verify the chemical structure and determine the absolute stereochemistry of a
synthesized sample purported to be (2R,3R,4R)-2,3,4-trihydroxypentanal.

Methodology Workflow:

The overall experimental process involves initial purity assessment followed by detailed
structural and stereochemical analysis.
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Caption: Experimental workflow for the characterization of (2R,3R,4R)-2,3,4-
trinydroxypentanal.

Materials:

Sample of putative (2R,3R,4R)-2,3,4-trihydroxypentanal

Deuterium oxide (D20)

Deionized water (H20)

NMR spectrometer (=400 MHZz)
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» Polarimeter

¢ High-Resolution Mass Spectrometer (HRMS)

Procedure:

e Mass Spectrometry:
o Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., water/methanol).
o Infuse the sample into an ESI-HRMS instrument.
o Acquire the mass spectrum in positive ion mode to detect the [M+Na]* adduct.

o Expected Result: A high-resolution mass corresponding to the molecular formula
CsHi100sNat* (m/z 173.0426).

e NMR Spectroscopy:

[e]

Dissolve approximately 10 mg of the sample in 0.6 mL of D20.

o Acquire a *H NMR spectrum. Note that in solution, the compound exists as a mixture of
anomers (a- and B-furanose/pyranose rings) and the open-chain form, leading to complex
spectra.

o Acquire a 3C NMR spectrum.

o Expected Result: Signals corresponding to the five distinct carbon environments. The
anomeric carbons (C1) will appear downfield (~95-105 ppm), and the aldehyde carbon of
the open-chain form will be significantly further downfield (~200 ppm). Proton signals and
their couplings will confirm the hydroxy-substituted aliphatic chain.

o Polarimetry:

o Prepare a solution of the sample in deionized water at a precisely known concentration
(c), typically 4 g/100 mL.

o Calibrate the polarimeter using a blank (deionized water).
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o Measure the observed optical rotation (a) of the sample solution at 20°C using the sodium
D-line (589 nm).

o Calculate the specific rotation [a] using the formula: [a] = a / (I x ¢), where | is the path
length in decimeters.

o Expected Result: A specific rotation value of approximately -20°. A positive value would
indicate the presence of the L-enantiomer.

Conclusion

(2R,3R,4R)-2,3,4-trihydroxypentanal, systematically known as D-ribose, is a cornerstone
molecule in biochemistry. Its structure, defined by its specific arrangement of hydroxyl groups
along a five-carbon aldehyde chain, gives rise to its critical role in forming the backbone of
nucleic acids and in cellular energy metabolism. A thorough understanding of its nomenclature,
stereochemical properties, and the analytical methods used for its characterization is essential
for researchers in chemical biology and therapeutic development. The protocols and data
presented herein serve as a foundational guide for the study and application of this and related
chiral molecules.

« To cite this document: BenchChem. [IUPAC name (2R,3R,4R)-2,3,4-trihydroxypentanal
explained]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1560097 7#iupac-name-2r-3r-4r-2-3-4-
trihydroxypentanal-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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